molecular formula C17H13FN2O3S B2777034 N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide CAS No. 2380061-13-0

N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide

Cat. No. B2777034
CAS RN: 2380061-13-0
M. Wt: 344.36
InChI Key: FSRATXSZIYBACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide, also known as FTO inhibitor, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor that targets FTO, an RNA demethylase enzyme that plays a critical role in regulating RNA metabolism.

Mechanism of Action

N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitor works by binding to the active site of N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide and inhibiting its demethylase activity. This leads to the accumulation of m6A-modified RNA, which regulates gene expression and cellular processes. The inhibition of N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide has been shown to affect the growth and survival of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitor have been extensively studied. Inhibition of N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide leads to the accumulation of m6A-modified RNA, which regulates gene expression and cellular processes. This has been shown to affect the growth and survival of cancer cells. N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitor has also been shown to regulate adipogenesis and energy homeostasis, making it a potential therapeutic target for obesity and diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitor in lab experiments include its specificity and potency. N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitor has been shown to selectively inhibit N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide without affecting other RNA-modifying enzymes. It also has high potency, making it an effective tool for studying the role of N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide in various cellular processes. However, one limitation of using N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitor is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

The potential therapeutic applications of N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitor have led to the development of various analogs with improved potency and selectivity. Future research will focus on the optimization of N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitors for clinical use. Additionally, the role of N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide in various diseases and cellular processes will continue to be studied to better understand its therapeutic potential.

Synthesis Methods

The synthesis of N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitor involves a series of chemical reactions. The starting materials include 3-fluoroaniline, furan-2-carboxylic acid, and 2-thiophenemethanol. The reaction involves the formation of an amide bond between 3-fluoroaniline and furan-2-carboxylic acid, followed by the addition of 2-thiophenemethanol to form the final product.

Scientific Research Applications

N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, obesity, and diabetes. The inhibition of N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide leads to the accumulation of m6A-modified RNA, which regulates gene expression and cellular processes. This has led to the development of N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide inhibitors as potential anticancer agents.

properties

IUPAC Name

N'-(3-fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c18-12-3-1-4-13(8-12)20-17(22)16(21)19-9-14-7-11(10-24-14)15-5-2-6-23-15/h1-8,10H,9H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRATXSZIYBACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.